4-Hydroxytamoxifen
Overview
Description
4-Hydroxytamoxifen (4-HT) is the active metabolite of tamoxifen . It binds estrogen receptors (ER) and estrogen-related receptors (ERR) with estrogenic and anti-estrogenic effects . It is a cell permeable, selective estrogen receptor modulator (SERM) . It is an antiestrogenic agent and one of the active metabolites of tamoxifen, formed upon its hydroxylation cytochrome P4502D6 (CYP2D6) .
Synthesis Analysis
A series of 4-Hydroxytamoxifen analogues were synthesized using McMurry reactions of 4,4′-dihydroxybenzophenone with appropriate carbonyl compounds . Their cytotoxic activity was evaluated in vitro on four human malignant cell lines (MCF-7, MDA-MB 231, A2058, HT-29) .
Molecular Structure Analysis
Molecular docking is one of the most frequently used techniques in structure-based drug design . It can predict the binding-conformation and interactions of small molecules to the appropriate binding site within the target protein . Structural analysis showed that tamoxifen and its metabolites bound HSA via both hydrophobic and hydrophilic interactions .
Chemical Reactions Analysis
4-Hydroxytamoxifen (OHT) is an anti-cancer drug that induces apoptosis in breast cancer cells . Lipidomic and metabolomic analyses revealed increases in ceramide, diacylglycerol and triacylglycerol, and decreases in citrate, respectively .
Physical And Chemical Properties Analysis
The molecular formula of 4-Hydroxytamoxifen is C24H22O4 . It has a molecular weight of 374.4 g/mol . The computed properties include XLogP3-AA of 6.3, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 4, and Rotatable Bond Count of 7 .
Scientific Research Applications
Carcinogenicity Assessment
A study conducted by Sauvez et al. (1999) found that 4-hydroxytamoxifen, when applied cutaneously, does not exhibit carcinogenic properties in female rats. The study also noted a reduction in the incidence of spontaneous mammary and hypophyseal tumors in the treated animals, suggesting a potential role in cancer prevention or treatment (Sauvez et al., 1999).
Free Radical Formation
Davies et al. (1997) demonstrated that 4-hydroxytamoxifen, when broken down by a peroxidase/H2O2 system, generates free radicals. This radical formation was linked to DNA damage, suggesting a potential mechanism of action for the compound in cancer treatment (Davies et al., 1997).
Sensitization of Breast Cancer Cells
Pawlik et al. (2015) found that isothiocyanates present in cruciferous plants can sensitize cancer cells to 4-hydroxytamoxifen. The combination of these substances led to a more effective reduction in breast cancer cell viability and clonogenic potential than treatment with 4-hydroxytamoxifen alone, indicating its potential in combination therapy for estrogen receptor-positive breast tumors (Pawlik, Słomińska-Wojewódzka, & Herman-Antosiewicz, 2015).
Mitochondrial Effects
Cardoso et al. (2002) studied the effects of 4-hydroxytamoxifen on mitochondrial permeability transition and bioenergetic functions. They found that it protects against mitochondrial swelling, depolarization, and uncoupling of respiration, indicating its potential role in understanding the mechanisms underlying cell death and toxic effects (Cardoso, Almeida, & Custódio, 2002).
In Vitro and In Vivo Antiparasitic Activity
Weinstock et al. (2019) demonstrated that tamoxifen and its active metabolite, 4-hydroxytamoxifen, exhibit significant activity against the human parasite Plasmodium falciparum in vitro and the rodent parasite Plasmodium berghei in vivo. This suggests a potential use for 4-hydroxytamoxifen in the prevention or treatment of malaria (Weinstock et al., 2019).
Interaction with Estrogen Receptors
Terakawa et al. (1988) investigated the effects of 4-hydroxytamoxifen on the proliferation of human endometrial adenocarcinoma cells. The study found that it effectively binds to cytoplasmic estrogen receptors, inhibiting the growth of cancer cells in estrogen receptor-positive tumors (Terakawa, Shimizu, Ikegami, Tanizawa, & Matsumoto, 1988).
Local Percutaneous Administration
Mauvais-Javis et al. (1986) explored the percutaneous administration of 4-hydroxytamoxifen to breast cancer patients. The study showed that 4-hydroxytamoxifen passes through the skin, concentrates in breast tissue, and avoids hepatic metabolism, suggesting its potential use in the treatment of hormone-dependent benign breast diseases (Mauvais-Javis, Baudot, Castaigne, Banzet, & Kuttenn, 1986).
Safety And Hazards
Future Directions
Tamoxifen, a selective estrogen receptor modulator widely used to treat breast cancer, has shown promising results in the treatment of Duchenne muscular dystrophy (DMD) stem cell-derived cardiomyocytes . In addition, there is a push to increase the use of chemopreventive agents with proven efficacy, such as tamoxifen and raloxifene, in the prevention of breast cancer .
properties
IUPAC Name |
4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUZVZSFRXZGTL-QPLCGJKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022384 | |
Record name | (Z)-4-Hydroxytamoxifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Afimoxifene binds to estrogen receptors (ER), inducing a conformational change in the receptor. This results in a blockage or change in the expression of estrogen dependent genes. | |
Record name | Afimoxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04468 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Afimoxifene | |
CAS RN |
68047-06-3, 68392-35-8 | |
Record name | 4-Hydroxytamoxifen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68047-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-4-Hydroxytamoxifen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068047063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Afimoxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04468 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (Z)-4-Hydroxytamoxifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (Z)-4-Hydroxytamoxifen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYTAMOXIFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95K54647BZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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